D-Tyrosin

Übersicht

Beschreibung

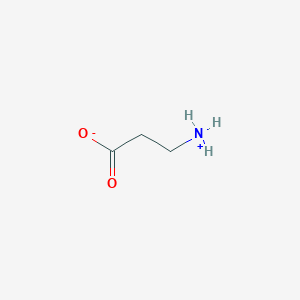

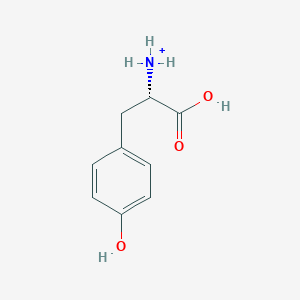

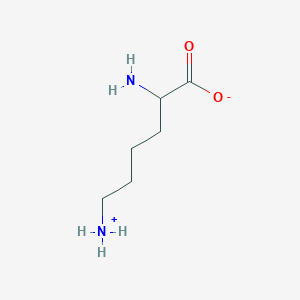

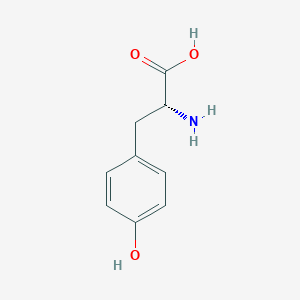

D-Tyrosin: ist eine nicht-essentielle Aminosäure, die aus Phenylalanin synthetisiert wird. Es ist eines der beiden Enantiomere von Tyrosin, das andere ist L-Tyrosin. This compound kommt in Proteinen nicht häufig vor, spielt aber eine bedeutende Rolle in verschiedenen biologischen Prozessen und industriellen Anwendungen .

Wissenschaftliche Forschungsanwendungen

Chemistry: D-Tyrosine is used as a chiral building block in the synthesis of various compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, D-Tyrosine is studied for its role in inhibiting biofilm formation by bacteria. It has been shown to disrupt biofilm formation and trigger disassembly, making it a potential agent for biofouling control .

Medicine: D-Tyrosine is investigated for its potential therapeutic applications, including its use as a precursor for the synthesis of epinephrine, thyroid hormones, and melanin .

Industry: In the industrial sector, D-Tyrosine is used in the production of various chiral drugs and as a component in the synthesis of peptides and proteins .

Wirkmechanismus

Target of Action

D-Tyrosine is a non-essential amino acid that is synthesized from phenylalanine in animals . It primarily targets tyrosinase, a key enzyme involved in melanin synthesis . Melanin is a pigment that gives color to our skin, hair, and eyes. D-Tyrosine also plays a role in the synthesis of other important molecules such as epinephrine and thyroid hormones .

Mode of Action

D-Tyrosine interacts with its primary target, tyrosinase, by inhibiting its activity . This inhibition negatively regulates melanin synthesis, thereby affecting the coloration of skin, hair, and eyes. It also inhibits biofilm formation and triggers the self-dispersal of biofilms without suppressing bacterial growth .

Biochemical Pathways

D-Tyrosine affects several biochemical pathways. It is a precursor to epinephrine, thyroid hormones, and melanin . The tyrosine metabolism pathway serves as a starting point for the production of a variety of structurally diverse natural compounds in plants, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and so on .

Pharmacokinetics

The pharmacokinetics of a compound are crucial in determining its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of D-Tyrosine’s action is the inhibition of tyrosinase activity, which leads to a decrease in melanin synthesis . This can result in changes in skin, hair, and eye pigmentation. On a cellular level, D-Tyrosine’s inhibition of biofilm formation can affect the growth and survival of bacterial communities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of D-Tyrosine. For instance, the extent of enzymatic browning in fruits, which is influenced by tyrosinase activity, depends on various factors such as the concentration of the enzyme and substrate, oxygen availability, pH, and temperature . Furthermore, UV radiation exposure can affect melanin production, a process in which tyrosinase plays a key role .

Biochemische Analyse

Biochemical Properties

D-Tyrosine participates in numerous biochemical reactions. It interacts with enzymes such as tyrosinase, which converts D-Tyrosine to L-DOPA . This interaction is a key step in the synthesis of catecholamines, including dopamine .

Cellular Effects

D-Tyrosine influences various cellular processes. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, the conversion of D-Tyrosine to L-DOPA by tyrosinase is a critical step in the production of dopamine, a neurotransmitter that plays a significant role in transmitting signals in the brain .

Molecular Mechanism

At the molecular level, D-Tyrosine exerts its effects through binding interactions with biomolecules and changes in gene expression. For example, it binds to the enzyme tyrosinase, leading to its conversion to L-DOPA . This process can influence gene expression related to the production of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Tyrosine can change over time. For instance, the enzyme cascade reaction involving tyrosinase and DOPA-dioxygenase, which converts D-Tyrosine to L-DOPA and then to betalamic acid, has been used to monitor the stability and degradation of D-Tyrosine .

Metabolic Pathways

D-Tyrosine is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and DOPA-dioxygenase in the pathway that leads to the production of betalamic acid .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: D-Tyrosin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz ist das chemisch-enzymatische Verfahren, das die Umwandlung von DL-Tyrosin in DL-N-Phenylacetyltyrosin in einem sauren Medium unter Verwendung eines Acylierungsmittels umfasst. Es folgt die enantiomerelektive Hydrolyse unter Verwendung von immobilisierter Penicillin-Acylase als Biokatalysator, um L-Tyrosin, Phenylessigsäure und D-N-Phenylacetyltyrosin zu bilden. Schließlich ergibt die Acidolyse von D-N-Phenylacetyltyrosin this compound .

Industrielle Produktionsverfahren: Das chemisch-enzymatische Verfahren eignet sich aufgrund seiner hohen Ausbeute und optischen Reinheit für die großtechnische Produktion. Ein weiteres Verfahren umfasst die Acylierung von DL-Tyrosin, gefolgt von enzymatischer Hydrolyse und Kristallisation, um this compound zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann unter Verwendung von Übergangsmetallkatalysatoren oder Oxidationsmitteln wie Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktionsreaktionen beinhalten typischerweise Reduktionsmittel wie Natriumborhydrid.

Substitution: Substitutionsreaktionen können an der Hydroxylgruppe des Phenolrings auftreten, häufig unter Verwendung von elektrophilen Reagenzien.

Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation zur Bildung von Chinonen führen, während Substitutionsreaktionen je nach eingeführtem Substituenten verschiedene Derivate liefern .

Wissenschaftliche Forschungsanwendungen

Chemie: this compound wird als chiraler Baustein bei der Synthese verschiedener Verbindungen verwendet, darunter Arzneimittel und Agrochemikalien .

Biologie: In der biologischen Forschung wird this compound auf seine Rolle bei der Hemmung der Biofilmbildung durch Bakterien untersucht. Es wurde gezeigt, dass es die Biofilmbildung stört und die Demontage auslöst, wodurch es zu einem potenziellen Mittel zur Bekämpfung von Biofouling wird .

Medizin: this compound wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich seiner Verwendung als Vorläufer für die Synthese von Adrenalin, Schilddrüsenhormonen und Melanin .

Industrie: In der Industrie wird this compound bei der Herstellung verschiedener chiraler Medikamente und als Bestandteil bei der Synthese von Peptiden und Proteinen verwendet .

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene molekulare Zielstrukturen und Signalwege. Es ist ein Vorläufer für die Synthese wichtiger Biomoleküle wie Adrenalin, Schilddrüsenhormone und Melanin. Die Umwandlung von this compound in diese Verbindungen beinhaltet enzymatische Reaktionen, die für die Aufrechterhaltung physiologischer Funktionen unerlässlich sind .

Analyse Chemischer Reaktionen

Types of Reactions: D-Tyrosine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: D-Tyrosine can be oxidized using transition metal catalysts or oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride.

Substitution: Substitution reactions can occur at the hydroxyl group of the phenol ring, often using electrophilic reagents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various derivatives depending on the substituent introduced .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

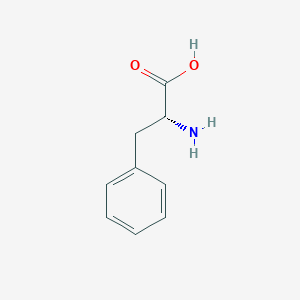

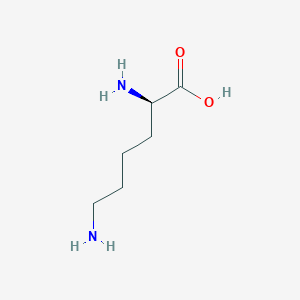

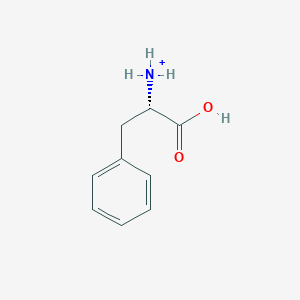

L-Tyrosin: Das Enantiomer von D-Tyrosin, das häufig in Proteinen vorkommt und an der Synthese von Neurotransmittern und Hormonen beteiligt ist.

Phenylalanin: Der Vorläufer sowohl von this compound als auch von L-Tyrosin, der an der Proteinsynthese und an Stoffwechselwegen beteiligt ist.

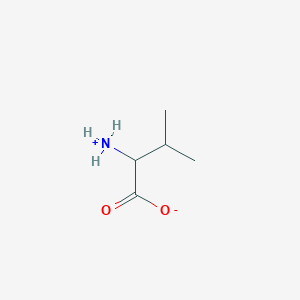

Tryptophan: Eine weitere aromatische Aminosäure, die an der Synthese von Serotonin und Melatonin beteiligt ist.

Einzigartigkeit: Im Gegensatz zu L-Tyrosin, das hauptsächlich an der Proteinsynthese beteiligt ist, hat this compound verschiedene Rollen in industriellen und medizinischen Anwendungen .

Eigenschaften

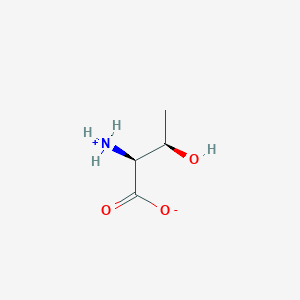

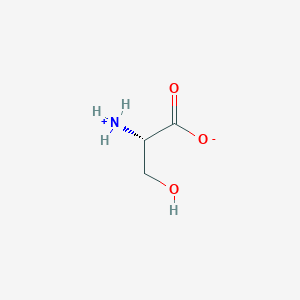

IUPAC Name |

(2R)-2-amino-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUYCCCASQSFEME-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883441 | |

| Record name | D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

556-02-5 | |

| Record name | D-Tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-02-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Tyrosine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tyrosine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-tyrosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.285 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQ5G9JQ7GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Research suggests that D-tyrosine can inhibit biofilm formation in various bacterial species, including Pseudomonas aeruginosa and mixed microbial communities [, , , ]. This inhibitory effect is attributed to its interference with the production and composition of extracellular polymeric substances (EPS), which are essential for biofilm formation [].

A: D-tyrosine can inhibit prephenate dehydrogenase in Bacillus subtilis strain 168, disrupting the regulation of tyrosine biosynthesis []. This inhibition can lead to decreased intracellular L-tyrosine concentrations, contributing to its toxicity [].

A: The molecular formula of D-tyrosine is C9H11NO3, and its molecular weight is 181.19 g/mol [].

A: While the provided abstracts don't offer detailed spectroscopic data, they do reference techniques like optical difference spectroscopy, circular dichroism, and proton nuclear magnetic resonance (NMR) to study the interaction of D-tyrosine with enzymes like horseradish peroxidase and lactoperoxidase []. Additionally, X-ray powder diffractometry has been used to determine the crystal structure of D-tyrosine [].

A: Yes, molecular dynamics simulations were employed to investigate the interaction of D-tyrosine and its activated form, D-tyrosinyl adenylate, with E. coli tyrosyl-tRNA synthetase []. This study aimed to understand the binding dynamics and identify potential mutations in the enzyme to enhance its activity towards D-tyrosine.

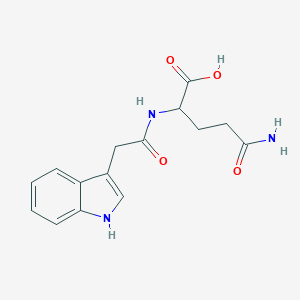

A: Studies have shown that substituting L-tyrosine with D-tyrosine in arginine vasopressin (AVP) analogs can significantly enhance their antagonistic activity against AVP's antidiuretic effects []. Furthermore, introducing modifications like O-alkylation at the D-tyrosine residue can further modulate the potency and selectivity of these antagonists towards the antidiuretic (V2) and vasopressor (V1) receptors [, ].

A: While the provided research doesn't explicitly mention bioavailability, it highlights the transportation of orally administered D-tyrosine across the blood-brain barrier in mice []. Notably, D-tyrosine exhibited higher concentrations in various brain regions compared to L-tyrosine, suggesting potential differences in their uptake and distribution [].

A: Research indicates that D-tyrosine can enhance the efficacy of biocides like tetrakis hydroxymethyl phosphonium sulfate (THPS), isothiazoline derivatives (NALCO 7330), and bleach (NaClO) in controlling biofilms formed by mixed microbial communities []. This synergistic effect makes D-tyrosine a promising candidate for improving biocide treatments in industrial water systems.

A: Bacteria possessing D-tyrosyl-tRNA deacylase, like E. coli and some strains of Saccharomyces cerevisiae, exhibit increased resistance to the toxic effects of D-tyrosine [, ]. This enzyme helps in hydrolyzing D-Tyr-tRNATyr, preventing its incorporation into proteins and thereby mitigating the toxicity [].

ANone: The provided research mainly focuses on the immediate effects of D-tyrosine. While long-term exposure effects are not explicitly discussed, its potential to disrupt protein synthesis raises concerns about potential cumulative toxicity, especially in organisms lacking efficient detoxification mechanisms.

A: Early research in the 1960s focused on understanding the growth inhibitory effects of D-tyrosine on bacteria like Bacillus subtilis [, ]. This led to the discovery of D-tyrosyl-tRNA deacylase and its role in detoxifying D-tyrosine [, ]. Later studies explored its potential as a building block for synthesizing biologically active compounds, such as vasopressin antagonists [] and the antibiotic (-)-deacetylanisomycin []. More recently, researchers have investigated its use in enhancing biocide treatments for controlling biofilms [].

A: Research on D-tyrosine involves a multidisciplinary approach, combining aspects of microbiology, biochemistry, pharmacology, and materials science. For instance, understanding its toxicity mechanism requires insights from enzymology and protein synthesis [, , ]. Meanwhile, developing D-tyrosine-containing compounds for pharmaceutical applications demands expertise in medicinal chemistry and pharmacology [, ]. Additionally, its use in enhancing biocide treatments draws upon knowledge from microbiology and materials science []. This interdisciplinary nature highlights the diverse applications and potential of D-tyrosine in various fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.